5-Bromobenzo[d]oxazol-2-amine
Overview
Description
Synthesis Analysis
5-Bromobenzo[d]oxazol-2-amine's synthesis involves diverse strategies, often employing transition-metal-catalyzed reactions or metal-free conditions for the construction of the benzoxazole core, followed by bromination. Techniques include copper-catalyzed tandem reactions utilizing 2-bromobenzyl bromides, aldehydes, and amines or ammonia, providing a practical approach to synthesize benzoxazole derivatives efficiently (Fan et al., 2014). Additionally, ligand-free copper-catalyzed synthesis has been reported for constructing benzoxazole and its derivatives, highlighting a general and efficient method without the need for external chelating ligands (Saha et al., 2009).
Molecular Structure Analysis
The molecular structure of 5-Bromobenzo[d]oxazol-2-amine is characterized by the presence of a bromine atom attached to the benzoxazole ring, which significantly influences its electronic properties and reactivity. The synthesis and characterization studies often involve NMR, IR, and mass spectrometry to elucidate the structure and confirm the presence of desired functional groups.
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging the bromine atom's reactivity for further functionalization. It serves as a precursor for coupling reactions, including Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents into the benzoxazole ring. The bromine atom can also facilitate electrophilic aromatic substitution reactions, contributing to the compound's versatility in organic synthesis.
Physical Properties Analysis
The physical properties of 5-Bromobenzo[d]oxazol-2-amine, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the bromine atom increases its molecular weight and influences its solubility in various organic solvents, making it suitable for use in different synthetic conditions.
Chemical Properties Analysis
5-Bromobenzo[d]oxazol-2-amine exhibits typical chemical properties of benzoxazoles, including stability under basic conditions and reactivity towards nucleophiles due to the electrophilic nature of the bromine atom. Its chemical behavior is explored in synthesis and functionalization reactions, providing insights into its reactivity and potential applications in the development of pharmaceuticals and materials.
For a comprehensive understanding and further details on “5-Bromobenzo[d]oxazol-2-amine,” including its synthesis, molecular and physical properties, and chemical reactivity, the papers by Fan et al. (2014) and Saha et al. (2009) offer valuable insights (Fan et al., 2014); (Saha et al., 2009).
Scientific Research Applications
Microwave-Assisted Synthetic Approach
A study by Chanda et al. (2012) utilized a microwave-assisted synthetic approach to create derivatives related to benzo[d]oxazol-2-amine. This method involved coupling 4-hydroxy-3-nitrobenzoic acid with ionic liquid-immobilized o-phenylenediamine, leading to the production of benzimidazole derivatives. The process included several steps like acid-mediated ring closure, hydrogenation, and S-alkylation, offering a route to diverse molecular libraries potentially applicable in drug discovery programs (Chanda et al., 2012).
Deaminative Thiolation
Zheng et al. (2022) developed a DBU-promoted deaminative thiolation reaction for benzo[d]oxazol-2-amines. This reaction was performed under room temperature conditions and resulted in the synthesis of various 2-thio-1H-benzo[d]imidazoles and 2-thiobenzo[d]oxazoles, showcasing an environmentally friendly pathway for synthesizing these compounds, which could have applications in organic and medicinal chemistry (Zheng et al., 2022).
Synthesis and Antimicrobial Activities
Kaneria et al. (2016) reported the synthesis of novel triazol derivatives by reacting 2-aminobenzoxazole derivatives with primary amines. These compounds were characterized and evaluated for their antimicrobial activities, indicating their potential in developing new antimicrobial agents (Kaneria et al., 2016).
Electrochemically Initiated Oxidative Amination
Gao et al. (2014) demonstrated an electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This process was catalyzed by tetraalkylammonium halides and avoided the use of excess chemical oxidants, streamlining the synthesis process and reducing waste, making it a more sustainable method for synthesizing aminobenzoxazoles (Gao et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRSJGDFTOUVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214029 | |
Record name | Benzoxazole, 2-amino-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzo[d]oxazol-2-amine | |
CAS RN |
64037-07-6 | |
Record name | 5-Bromo-2-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64037-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 2-amino-5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64037-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2-amino-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-benzoxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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